1-Boc-6-oxa-1,9-diazaspiro[3.6]decane

Medicinal chemistry Spirocyclic building blocks Regioselective synthesis

1-Boc-6-oxa-1,9-diazaspiro[3.6]decane (CAS 1251022-85-1), systematically named tert-butyl 6-oxa-1,9-diazaspiro[3.6]decane-1-carboxylate, is a spirocyclic heterocyclic building block belonging to the oxa-diazaspiro[3.6]decane class. With molecular formula C12H22N2O3, molecular weight 242.31 g/mol, and a spiro junction connecting an azetidine ring to a 1,4-oxazepane ring, this compound features a Boc (tert-butyloxycarbonyl) protecting group selectively installed at the N1 position of the azetidine ring, leaving the N9 secondary amine available for further functionalization.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 1251022-85-1
Cat. No. B1407236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-6-oxa-1,9-diazaspiro[3.6]decane
CAS1251022-85-1
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CNCCOC2
InChIInChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(14)8-13-5-7-16-9-12/h13H,4-9H2,1-3H3
InChIKeyCJHYNDMBKUVGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-6-oxa-1,9-diazaspiro[3.6]decane (CAS 1251022-85-1): Spirocyclic Building Block for Medicinal Chemistry and Kinase Probe Development


1-Boc-6-oxa-1,9-diazaspiro[3.6]decane (CAS 1251022-85-1), systematically named tert-butyl 6-oxa-1,9-diazaspiro[3.6]decane-1-carboxylate, is a spirocyclic heterocyclic building block belonging to the oxa-diazaspiro[3.6]decane class . With molecular formula C12H22N2O3, molecular weight 242.31 g/mol, and a spiro junction connecting an azetidine ring to a 1,4-oxazepane ring, this compound features a Boc (tert-butyloxycarbonyl) protecting group selectively installed at the N1 position of the azetidine ring, leaving the N9 secondary amine available for further functionalization . The compound is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry programs targeting protein kinases and sigma receptors, where the spirocyclic architecture provides conformational rigidity that can enhance target binding selectivity and metabolic stability compared to flexible linear analogs [1].

Why 1-Boc-6-oxa-1,9-diazaspiro[3.6]decane Cannot Be Replaced by Other Spirocyclic Analogs Without Risking Regiochemical and Functional Mismatch


Spirocyclic building blocks within the oxa-diazaspiro[3.6]decane family share identical molecular formulas but differ critically in the position of the Boc protecting group and heteroatom arrangement, creating compounds with distinct reactivity profiles. The most common substitution candidate, 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane (CAS 1250998-87-8), is a regioisomer where the Boc group resides on the N9 position of the oxazepane ring rather than the N1 azetidine nitrogen . This positional difference—despite identical molecular weight and formula—produces divergent downstream synthetic utility: the target compound 1251022-85-1 presents a free secondary amine at the oxazepane N9 for selective functionalization, while the regioisomer presents the free amine at the azetidine N1 . Additionally, the target compound's N1-Boc azetidine system offers distinct steric and electronic properties that influence both reactivity in subsequent coupling steps and the ultimate three-dimensional presentation of pharmacophoric elements in final target molecules [1]. Storage condition requirements also differ materially between regioisomers, with practical implications for laboratory inventory management.

1-Boc-6-oxa-1,9-diazaspiro[3.6]decane (1251022-85-1): Differential Evidence Against Closest Analogs


Regiochemical Differentiation: N1-Boc vs. N9-Boc Selectivity Dictates Downstream Functionalization Vector

1-Boc-6-oxa-1,9-diazaspiro[3.6]decane (1251022-85-1) places the Boc protecting group exclusively at the N1 azetidine nitrogen, leaving the N9 oxazepane secondary amine free for derivatization. In contrast, the direct regioisomer 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane (1250998-87-8) places the Boc group at the N9 oxazepane nitrogen, leaving the N1 azetidine amine free . Both compounds share the identical molecular formula (C12H22N2O3) and molecular weight (242.31 g/mol), making them indistinguishable by mass-based analytical methods alone, yet they represent chemically distinct entities with different IUPAC names, SMILES strings, and InChI Keys . The target compound's SMILES (O=C(N1CCC12COCCNC2)OC(C)(C)C) differs fundamentally from the regioisomer's SMILES (CC(C)(C)OC(=O)N1CCOCC2(CCN2)C1), confirming the different connectivity of the Boc group .

Medicinal chemistry Spirocyclic building blocks Regioselective synthesis

Supplier-Verified Purity: 98% (Leyan) vs. 95% (Fluorochem Regioisomer) Impacts Downstream Reaction Stoichiometry

The target compound is commercially available at 98% purity from Leyan (Product No. 1127977), which exceeds the typical 95% purity offered for the 9-Boc regioisomer (1250998-87-8) by Fluorochem . For the alternative scaffold isomer 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1251005-80-7), 98% purity is also available from Leyan, but with a different heteroatom arrangement that positions the oxygen atom at C8 rather than C6, altering the spatial orientation of hydrogen bond donor/acceptor motifs in final target compounds . The 3% absolute purity gap between 95% and 98% translates to approximately 30 mg of unspecified impurities per gram of material—a critical consideration for reaction stoichiometry calculations and potential side-product formation in multi-step syntheses where intermediate purity propagates through the synthetic sequence .

Building block procurement Purity specification Synthetic chemistry

Storage Condition Advantage: Room Temperature Stability Eliminates Cold-Chain Logistics

1-Boc-6-oxa-1,9-diazaspiro[3.6]decane (1251022-85-1) is specified for storage at room temperature (RT) according to supplier documentation from Beyotime, with a stated shelf-life validity of three years under these conditions . In direct contrast, the 9-Boc regioisomer (1250998-87-8) requires refrigerated storage at 2–8°C with protection from light, as specified by ChemicalBook . This differential storage requirement stems from the distinct chemical environments of the Boc-protected vs. free amine positions in the two regioisomers: the N1-Boc azetidine (target compound) appears to confer greater ambient stability compared to the N9-Boc oxazepane (regioisomer) . The predicted physicochemical parameters—boiling point (348.2±37.0 °C), density (1.13±0.1 g/cm³), and pKa (9.69±0.20 vs. 9.68±0.20)—are nearly identical between the two regioisomers, indicating that the storage divergence reflects specific chemical stability rather than bulk property differences .

Compound management Storage stability Laboratory logistics

Class-Level Evidence: Oxa-Diazaspiro Scaffolds as Ligand-Efficient Kinase Inhibitor Cores with Confirmed ATP-Site Binding

Diazaspirocyclic compounds bearing heteroaryl substituents have been demonstrated to act as ATP-mimetic kinase inhibitors with confirmed binding modes by protein X-ray crystallography. Allen et al. (2013) showed that diazaspirocycles directly linked to heteroaromatic hinge binder groups provided ligand-efficient inhibitors of multiple kinases, with selectivity profiles modulated by the interactions of basic nitrogen atoms in the scaffold with acidic side-chain residues in the ATP pocket [1]. The introduction of spirocyclic conformational constraint—the defining structural feature of the 1251022-85-1 scaffold—was shown to pre-organize binding elements for the ATP site, reducing the entropic penalty of binding compared to flexible acyclic analogs. In a separate study, Reilly et al. (2018) demonstrated that substituting the piperazine core of the FDA-approved PARP inhibitor olaparib with a diazaspiro system yielded analogue 10e with PARP-1 IC50 of 12.6 ± 1.1 nM, comparable to olaparib (IC50 = 6 nM) but without DNA-damaging properties at similar concentrations—a critical safety differentiation [2]. While these specific studies did not employ 1251022-85-1 as the exact building block, they establish the broader class of oxa-diazaspiro[3.6]decane scaffolds as validated starting points for kinase and PARP inhibitor programs.

Kinase inhibition ATP-binding site Spirocyclic scaffold

Class-Level Evidence: Sigma-1 Receptor Affinity of Oxa-Diazaspiro Compounds Supports Pain and CNS Disorder Applications

Patents from Laboratorios del Dr. Esteve (WO2018/078013, 2016) disclose oxa-diazaspiro compounds as selective sigma-1 (σ1) receptor ligands with binding affinities achieving Ki < 100 nM for optimized analogues [1]. The patent specifically claims oxa-diazaspiro compounds of general formula (I) that encompass the 6-oxa-1,9-diazaspiro[3.6]decane scaffold system of 1251022-85-1, with demonstrated affinity for σ1 receptors and potential utility in treating pain and pain-related conditions [2]. The conformational rigidity imparted by the spiro junction is hypothesized to contribute to receptor subtype selectivity by constraining the spatial presentation of pharmacophoric elements. DFT calculations on related oxa-diaza-spiro[4.5]decane systems at the B3LYP/cc-pVDZ level revealed that axial conformers are most stable due to anomeric effects, with the lowest strain energy barrier for chair-to-twist interconversion calculated at 42.41 kJ mol⁻¹, confirming the conformational pre-organization inherent to this scaffold class [3]. While specific binding data for the Boc-protected building block 1251022-85-1 is not reported, the scaffold it delivers upon deprotection is directly within the claimed chemical space of the sigma receptor patent estate.

Sigma receptor Pain therapeutics CNS drug discovery

Procurement Cost and Lead-Time Differentiation Across Regioisomeric Scaffolds

Procurement economics differ substantially among spiro[3.6]decane building block isomers, with direct implications for budget-conscious medicinal chemistry programs. For 100 mg quantities, the target compound 1251022-85-1 is available at approximately ¥7,850 (Beyotime, 95% purity) or via Leyan at 98% purity . The 9-Boc regioisomer (1250998-87-8) is priced at $151.90 for 100 mg at 97% purity from Aladdin, but with an 8–12 week lead time; alternatively, it is available at £1,768 (~$2,200) from Fluorochem with shorter delivery . The scaffold isomer 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1251005-80-7) is considerably less expensive at ¥3,366/100 mg (Macklin, 97%) or £401/100 mg (Fluorochem, 95%) . The substantial price differential between the 9-Boc regioisomer from Fluorochem (£1,768/100 mg) and the alternative scaffold isomer from the same supplier (£401/100 mg)—a ~4.4-fold difference—is attributable to differences in synthetic accessibility, intermediate costs, and production scale. Procurement decisions must therefore balance scaffold chemistry requirements against both unit cost and lead-time constraints.

Procurement economics Building block sourcing Supply chain

1-Boc-6-oxa-1,9-diazaspiro[3.6]decane (1251022-85-1): Optimal Application Scenarios Based on Differential Evidence


Scenario A: Parallel Synthesis of N9-Functionalized Kinase Inhibitor Libraries Requiring Free Oxazepane Amine

When a medicinal chemistry program requires selective functionalization of the oxazepane N9 position while keeping the azetidine N1 protected, 1251022-85-1 is the mandatory regioisomer. Attempting to use the 9-Boc regioisomer (1250998-87-8) would yield functionalization at the azetidine N1 instead—producing a different regioisomeric series and invalidating SAR analysis [1]. The 98% purity available from Leyan supports library synthesis with reduced impurity carry-through, while the room temperature storage condition simplifies parallel synthesis workflow logistics compared to the refrigerated storage required for the 9-Boc regioisomer [2]. This scenario is particularly relevant for kinase inhibitor programs, where the spirocyclic scaffold has been crystallographically validated for ATP-site binding and where the vector of N9 substitution can be directed toward selectivity-determining regions of the kinase pocket .

Scenario B: Sigma Receptor Pain Therapeutic Programs Requiring 6-Oxa-1,9-Diazaspiro Scaffold Entry

For drug discovery programs targeting sigma-1 receptors for pain indications, 1251022-85-1 provides a direct synthetic entry point to the oxa-diazaspiro chemical space claimed in the Laboratorios del Dr. Esteve patent estate (WO2018078013A1), where oxa-diazaspiro compounds demonstrated σ1 receptor binding with Ki values in the sub-100 nM range for optimized analogues [1]. The Boc-protected building block enables late-stage diversification after scaffold assembly, allowing systematic exploration of N9 substituent effects on σ1/σ2 selectivity. The conformational rigidity of the spiro[3.6]decane core, validated by DFT calculations showing a 42.41 kJ mol⁻¹ strain energy barrier for chair-to-twist interconversion, provides a structurally pre-organized scaffold that may enhance receptor subtype selectivity compared to more flexible aza-crown ether or linear diamine alternatives [2].

Scenario C: Large-Scale Compound Library Production Where RT Storage Reduces Infrastructure Costs

For high-throughput screening (HTS) facilities and compound management groups maintaining libraries of >100,000 building blocks, the room temperature storage specification of 1251022-85-1 eliminates the need for refrigerated storage infrastructure, unlike the 9-Boc regioisomer which requires 2–8°C with light protection [1]. At scale, the difference between RT and cold-chain storage translates to measurable reductions in energy costs, freezer maintenance, and sample degradation risks from freeze-thaw cycling. The three-year shelf-life at RT, as specified by Beyotime, further supports long-term library planning without the logistical burden of periodic cold-storage integrity verification [2]. However, cost-conscious programs should compare pricing against the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold (1251005-80-7), which offers a ~2.3-fold lower unit cost for 100 mg quantities at comparable purity, though with a different heteroatom arrangement that alters the vector of functional group presentation .

Scenario D: PARP-1 Inhibitor Development Using Diazaspiro Piperazine Bioisostere Strategy

Programs seeking to develop next-generation PARP-1 inhibitors with reduced genotoxicity can employ 1251022-85-1 as a protected precursor to the diazaspiro bioisostere motif. Reilly et al. (2018) demonstrated that replacing the piperazine ring of olaparib with a diazaspiro system yielded analogues that maintained PARP-1 affinity (IC50 = 12.6 nM vs. olaparib IC50 = 6 nM) while eliminating DNA damage induction at comparable concentrations [1]. The spirocyclic constraint fundamentally altered the toxicity profile independent of potency—a differentiation that cannot be achieved with simple piperazine or linear diamine building blocks. The 1251022-85-1 scaffold, upon Boc deprotection, provides the specific oxa-diazaspiro[3.6]decane architecture that differs from the all-carbon diazaspiro systems used in the olaparib study, potentially offering further differentiation in solubility, metabolic stability, or off-target selectivity profiles [2].

Quote Request

Request a Quote for 1-Boc-6-oxa-1,9-diazaspiro[3.6]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.